Dihydro-beta-ionone

Description

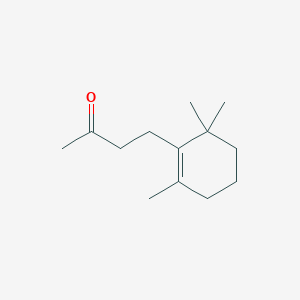

Structure

3D Structure

Properties

IUPAC Name |

4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJDNZGPQDGNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047200 | |

| Record name | Dihydro-beta-ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid | |

| Record name | 2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-beta-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/86/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

261.00 to 262.00 °C. @ 760.00 mm Hg | |

| Record name | 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

48 mg/L @ 20 °C (exp) | |

| Record name | 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.920-0.930 | |

| Record name | Dihydro-beta-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/86/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

17283-81-7 | |

| Record name | Dihydro-β-ionone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17283-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-beta-ionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017283817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-beta-ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRO-.BETA.-IONONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/710YK6CESE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Biosynthesis of Dihydro Beta Ionone

Chemical Synthesis Methodologies

The transformation of beta-ionone (B89335) into dihydro-beta-ionone is a cornerstone of its chemical synthesis, primarily achieved through selective hydrogenation. This process is complemented by its role as a crucial building block in the synthesis of other complex molecules.

Catalytic Hydrogenation of Beta-ionone

The most common industrial method for producing this compound is the catalytic hydrogenation of beta-ionone. scentree.coscentree.co This reaction selectively reduces the α,β-unsaturated double bond of the carbonyl group in beta-ionone. google.com The choice of catalyst is critical for achieving high selectivity and yield.

Various metal catalysts are employed for this purpose, including:

Palladium (Pd): Palladium-based catalysts, often supported on materials like carbon (Pd/C) or zinc oxide (Pd/ZnO), are effective for this hydrogenation. chimia.chmdpi.comosti.gov Studies have shown that assembling palladium nanocubes with a metal-organic framework (MOF), such as MIL-101(Fe), can significantly enhance catalytic activity and selectivity, increasing the turnover frequency by up to 20-fold. nih.gov Modification of palladium catalysts with cobalt has also been shown to increase the selectivity towards this compound formation. osti.gov

Nickel (Ni): Nickel catalysts, particularly Raney nickel and skeletal nickel catalysts derived from Ni-Al alloys, are widely used. mdpi.comgoogle.com Research indicates that the selectivity for the desired hydrogenation follows the order Ni > Rh > Pt > Pd. google.com Chinese patent CN1212902A describes a composite catalyst using a specially treated Ni-Al alloy that achieves a conversion rate of over 85% and a selectivity greater than 90%. google.com

Platinum (Pt): Platinum catalysts, often in the form of platinum black or supported on various materials, are also utilized in the hydrogenation of beta-ionone. google.com While effective, platinum's selectivity is generally considered lower than that of nickel for this specific transformation. google.com

The efficiency of these catalysts can be influenced by the support material. For instance, with Cu/SiO2 catalysts, the hydrophobicity of the silica (B1680970) support has been shown to play a role in the reaction's productivity. mdpi.com

Table 1: Comparison of Catalysts in Beta-ionone Hydrogenation

| Catalyst System | Key Features | Reported Performance | Source(s) |

|---|---|---|---|

| Ni-Al Alloy (Composite) | Specially treated skeletal nickel catalyst. | Conversion Rate: ≥85%; Selectivity: >90% | google.com |

| Pd Nanocubes ⊂ MIL-101(Fe) | Synergistic effect between Pd and Lewis acid sites on MOF. | Up to 20-fold increase in Turnover Frequency (TOF). | nih.gov |

| Supported Palladium | Modified with cobalt. | Increased selectivity for this compound. | osti.gov |

| General Selectivity Order | Comparison of different metals. | Ni > Rh > Pt > Pd | google.com |

Intermediate Roles in Organic Synthesis

This compound is not only a final product for fragrance applications but also a valuable intermediate in the synthesis of other commercially important molecules. chemimpex.com

L-Ambrox Synthesis: In an industrial process to produce L-Ambrox, a key component of ambergris fragrance, beta-ionone is first hydrogenated to this compound. google.com The this compound is then reacted with vinyl magnesium chloride to form dihydro-beta-vinyl-ionol, which undergoes several subsequent steps to eventually yield (±)-norambreinolide, a precursor to L-Ambrox. google.com

Theaspirane Synthesis: Dihydro-beta-ionol, which can be derived from this compound, serves as a synthetic intermediate for theaspirane, a flavor compound found in black tea and raspberry. google.com

Advanced Synthetic Routes and Novel Reaction Pathways

Beyond conventional catalytic hydrogenation, other methods have been explored for the synthesis of this compound and its derivatives.

Birch Reduction: An alternative route to related compounds involves the Birch reduction of beta-ionone. This method can produce dihydro-beta-ionol, a reduced form of this compound, with high selectivity. google.com

Copper Catalysts: Highly dispersed copper catalysts on silica (Cu/SiO2) have been reported as active and selective systems for the reduction of beta-ionone, offering a more desirable alternative to pyrophoric catalysts like Raney nickel. mdpi.com

Ruthenium Catalysts: Ru/C has also been noted as a catalyst for the selective hydrogenation of beta-ionone to this compound. mdpi.com

Enzymatic and Biocatalytic Production of this compound

Biocatalysis presents a green and highly specific alternative to chemical synthesis for producing this compound. researchgate.net These methods often employ enzyme cascades to convert precursors into the target molecule.

One-Pot Enzymatic Cascade Systems

One-pot enzymatic systems have been developed to synthesize this compound efficiently, often by combining the activities of multiple enzymes. nih.gov These cascades can start from carotenoids or from intermediates like beta-ionol (B1630872). nih.govnih.gov

One such system involves a two-step cascade:

Cleavage of Carotenoids: A Carotenoid Cleavage Dioxygenase (CCD) breaks down a precursor like beta-carotene (B85742) into beta-ionone. nih.gov

Reduction of Beta-ionone: An enoate reductase (ER) then selectively hydrogenates the beta-ionone to yield this compound. nih.gov

Researchers have successfully coupled PhCCD1 from Petunia hybrida with the enoate reductase AaDBR1 from Artemisia annua. nih.gov By optimizing conditions and incorporating an NADPH regeneration system, this in vitro system achieved a production of 13.34 mg/L of this compound with a molar conversion of 85.8%. researchgate.netnih.gov

Another novel biosynthetic route was developed starting from beta-ionol. nih.gov This cascade uses a short-chain dehydrogenase (NaSDR) to oxidize beta-ionol to beta-ionone, which is then reduced by an enoate reductase (AaDBR1) to this compound, achieving a yield of 173.11 mg/L. nih.gov

Carotenoid Cleavage Dioxygenase (CCD) Activity in Beta-ionone Production from Carotenoids

The initial step in the biosynthesis of this compound from carotenoids is the formation of its precursor, beta-ionone. This is catalyzed by Carotenoid Cleavage Dioxygenases (CCDs), a family of non-heme iron enzymes. nih.govfrontiersin.org

PhCCD1 from Petunia hybrida : The CCD1 enzyme from Petunia hybrida (PhCCD1) has been identified as particularly effective for this transformation. researchgate.netresearchgate.netnih.gov It specifically cleaves carotenoids like β-carotene at the 9,10 and 9',10' positions to produce β-ionone. nih.gov Studies have shown that PhCCD1 is highly expressed in the corollas of petunia flowers, and its activity is regulated by a circadian rhythm, paralleling the emission of β-ionone fragrance during daylight hours. kent.ac.uk

Engineered Microbial Systems: The gene for PhCCD1 has been successfully expressed in microorganisms like Saccharomyces cerevisiae and Escherichia coli to create microbial factories for beta-ionone production. nih.govuc.clfrontiersin.org In one study, integrating the PhCCD1 gene into a carotenoid-producing S. cerevisiae strain led to the synthesis of beta-ionone. nih.govresearchgate.net Further engineering, such as increasing the expression of precursor-producing genes, significantly boosted the final yield. nih.govuc.clresearchgate.net The optimal activity for the expressed PhCCD1 enzyme has been observed at a pH of 6.8 and a temperature of 45°C. researchgate.netresearchgate.netnih.gov

Table 2: Enzymatic Systems for this compound Production

| Enzyme/System | Precursor | Product | Key Findings | Source(s) |

|---|---|---|---|---|

| PhCCD1 + AaDBR1 | Carotenoids | This compound | One-pot system produced 13.34 mg/L with 85.8% molar conversion. | researchgate.netnih.gov |

| NaSDR + AaDBR1 | Beta-ionol | This compound | Achieved a maximum yield of 173.11 mg/L. | nih.gov |

| **PhCCD1 in *S. cerevisiae*** | Beta-carotene | Beta-ionone | Combined with carotenogenic genes, achieved up to 1 mg/g DCW of beta-ionone. | nih.govresearchgate.net |

| **DBR1 from *A. annua*** | Beta-ionone | This compound | Recombinant E. coli produced 308.3 mg/L; purified enzyme showed 93.8% molar conversion. | researchgate.netd-nb.info |

A Deep Dive into the

This compound, a valuable aromatic compound utilized in the flavor and fragrance industries for its distinct woody and floral scent, is gaining significant attention in the field of biotechnology. nih.govnih.gov Traditional extraction from natural sources is often inefficient due to the compound's low abundance. nih.gov Consequently, researchers are actively exploring and optimizing enzymatic and microbial methods for its sustainable production. This article delves into the intricate details of this compound synthesis, focusing on key enzymes, metabolic engineering strategies, and the optimization of biosynthetic pathways.

1 Enzymatic and Biocatalytic Synthesis

The biotransformation of beta-ionone to this compound is a key area of research, with several enzymes and biocatalytic systems demonstrating high efficiency.

2 Enoate Reductase (DBR) Activity in Beta-ionone Reduction to this compound (e.g., AaDBR1 from Artemisia annua)

Enoate reductases (ERs) are pivotal enzymes in the biocatalytic production of this compound, catalyzing the asymmetric reduction of the α,β-unsaturated double bond in beta-ionone. researchgate.netnih.gov One of the most well-characterized enoate reductases for this purpose is DBR1, originating from Artemisia annua. nih.govnih.gov This enzyme exhibits high selectivity for the 10,11-unsaturated double bond of β-ionone. nih.gov

Studies have shown that recombinant E. coli expressing the AaDBR1 gene can efficiently convert beta-ionone to this compound. nih.govresearchgate.net In one such study, a yield of 308.3 mg/L of this compound was achieved. nih.gov The purified AaDBR1 enzyme demonstrated optimal activity at a temperature of 45°C and a pH of 6.5. nih.govresearchgate.net Under optimized enzymatic conversion conditions, 1 mM of beta-ionone was converted to 91.08 mg/L of this compound, achieving a remarkable molar conversion rate of 93.80%. nih.govresearchgate.net

3 Short-Chain Dehydrogenase (e.g., NaSDR from Novosphingobium aromaticivorans)

A novel biosynthetic route for this compound production involves a cascade reaction utilizing a short-chain dehydrogenase (SDR). nih.gov Researchers identified a short-chain dehydrogenase, NaSDR, from Novosphingobium aromaticivorans DSM 12444, which effectively converts β-ionol to β-ionone. nih.gov This enzyme can be coupled with an enoate reductase, such as AaDBR1, in a one-pot enzymatic cascade to produce this compound directly from β-ionol. nih.gov

Under optimized conditions, this dual-enzyme system yielded 173.11 mg/L of this compound with a molar conversion rate of 35.6%. nih.gov This represented a 2.7-fold increase compared to pre-optimization conditions. nih.gov

4 NADPH Regeneration Systems in Biocatalysis

To address this, NADPH regeneration systems are often integrated into the biocatalytic process. researchgate.netnih.gov For instance, the introduction of a glucose dehydrogenase (GDH) system has been shown to enhance this compound production. nih.gov In one study, incorporating an NADPH regeneration system resulted in a 1.5-fold increase in this compound yield, reaching approximately 13.34 mg/L with a molar conversion of 85.8% in a one-pot system. researchgate.netnih.govresearchgate.net Interestingly, in the cascade reaction involving NaSDR and AaDBR1, the system achieved self-sufficient NADPH regeneration, where the oxidation of β-ionol by NaSDR generates the NADPH required by AaDBR1 for the reduction of β-ionone. nih.gov

2 Metabolic Engineering Approaches for this compound Biosynthesis

Metabolic engineering offers a powerful platform for the de novo synthesis of this compound from simple carbon sources, providing a sustainable alternative to chemical synthesis and extraction from plants. nih.govacs.org

1 Reconstruction of Biosynthetic Pathways in Microbial Hosts (e.g., Escherichia coli, Saccharomyces cerevisiae)

Microbial hosts like Escherichia coli and Saccharomyces cerevisiae are widely used for the heterologous production of valuable compounds, including this compound. acs.orgmdpi.com The entire biosynthetic pathway for this compound can be reconstructed in these microorganisms. nih.gov

In one instance, the complete pathway was assembled in E. coli, leading to the production of 8 mg/L of this compound from glycerol. nih.govacs.org However, this was accompanied by the accumulation of the precursor, beta-ionone. nih.govacs.org Saccharomyces cerevisiae has also been engineered for terpenoid production and is considered a robust host for such applications. igem.org

2 Bacterium-Yeast Coculture Systems for Enhanced Production

To overcome the limitations of single-organism production, such as the accumulation of intermediates, coculture systems have been developed. nih.gov A notable example is an E. coli-Saccharomyces cerevisiae coculture for this compound production. nih.govacs.org In this system, engineered E. coli is responsible for the initial steps of the pathway, producing beta-ionone. nih.gov The accumulated beta-ionone is then converted to this compound by a partner S. cerevisiae strain expressing an enoate reductase. nih.gov

Short-Chain Dehydrogenase (e.g., NaSDR from Novosphingobium aromaticivorans)

3 Optimization of Enzyme Expression and Activity

Optimizing the expression and activity of the enzymes involved in the biosynthetic pathway is critical for maximizing product yield. nih.gov This can involve various strategies, including codon optimization, promoter engineering, and altering induction conditions. nih.govacs.org

For example, the expression of AaDBR1 in E. coli was optimized by varying the concentration of the inducer, isopropyl-β-D-thiogalactoside (IPTG). nih.gov The highest production of this compound (308.3 mg/L) was achieved with a specific IPTG concentration and other optimized culture conditions. nih.gov Further research has focused on the characterization of the enzymes to determine their optimal operating conditions, such as pH and temperature, to ensure maximal activity during the bioconversion process. nih.govresearchgate.net For instance, the optimal pH and temperature for the purified AaDBR1 enzyme were determined to be 6.5 and 45°C, respectively. nih.govresearchgate.net

Data Tables

Table 1: Research Findings on this compound Production

| Method | Key Enzymes/Strains | Precursor | Product Titer | Molar Conversion | Reference |

|---|---|---|---|---|---|

| Enzymatic Cascade | NaSDR and AaDBR1 | β-ionol | 173.11 mg/L | 35.6% | nih.gov |

| Whole-cell Biocatalysis | E. coli expressing AaDBR1 | β-ionone | 308.3 mg/L | - | nih.gov |

| Enzymatic Conversion | Purified AaDBR1 | β-ionone (1 mM) | 91.08 mg/L | 93.80% | nih.govresearchgate.net |

| One-pot Biosystem | PhCCD1 and AaDBR1 with NADPH regeneration | Carotenoids | 13.34 mg/L | 85.8% | researchgate.netnih.gov |

| Metabolic Engineering | E. coli | Glycerol | 8 mg/L | - | nih.govacs.org |

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 81339 |

| beta-Ionone | 7338 |

| beta-Ionol | 5366185 |

| NADPH | 5885 |

| Isopropyl-β-D-thiogalactoside (IPTG) | 656468 |

| Glucose | 5793 |

Substrate Specificity and Catalytic Efficiency of Involved Enzymes

The biosynthesis of this compound involves a two-step enzymatic process. The first step is the cleavage of carotenoids to form β-ionone, and the second is the reduction of β-ionone to this compound.

Carotenoid Cleavage Dioxygenases (CCDs): Several CCD enzymes have been identified that can cleave β-carotene to produce β-ionone. researchgate.net Among these, PhCCD1 from Petunia hybrida has been recognized for its high enzymatic activity in the initial step of this compound synthesis. nih.govresearchgate.netresearchgate.net The optimal conditions for PhCCD1 activity have been found to be a pH of 6.8 and a temperature of 45°C. nih.govresearchgate.net The enzyme demonstrates stability in a pH range of 6.0 to 8.0 and maintains good thermal stability below 40°C. nih.govresearchgate.net

Enoate Reductases: The subsequent conversion of β-ionone to this compound is catalyzed by enoate reductases. One such enzyme, DBR1 from Artemisia annua, has shown high efficiency in this biotransformation. nih.govd-nb.info Studies have demonstrated that DBR1 has a high selectivity for hydrogenating the 10,11-unsaturated double bond of β-ionone. d-nb.info The optimal reaction conditions for the coupled reaction using PhCCD1 and AaDBR1 have been optimized to increase the yield of this compound. nih.govresearchgate.net Another novel ene-reductase, KaDBR1 from Kazachstania exigua HSC6, has also been characterized for this purpose. nih.gov This enzyme shows optimal activity at 60°C and a pH of 6.0. nih.gov Interestingly, KaDBR1 prefers NADH over NADPH as a cofactor, with its catalytic efficiency (kcat/Km) towards β-ionone being 8.1-fold greater with NADH. nih.gov

The table below summarizes the characteristics of some enzymes involved in the biosynthesis of this compound.

| Enzyme | Source Organism | Optimal pH | Optimal Temperature | Substrate(s) | Product(s) |

| PhCCD1 | Petunia hybrida | 6.8 | 45°C | Carotenoids (e.g., β-carotene) | β-ionone |

| AaDBR1 | Artemisia annua | 6.5 | 45°C | β-ionone | This compound |

| KaDBR1 | Kazachstania exigua HSC6 | 6.0 | 60°C | β-ionone | This compound |

Natural Occurrence and Biosynthetic Precursors

This compound is found naturally in a variety of plants and its formation is closely linked to the metabolism of carotenoids.

Presence in Plant Extracts (e.g., Osmanthus fragrans, Champaca Absolute)

This compound is a characteristic aroma compound found in various plants, most notably Osmanthus fragrans (sweet osmanthus). nih.govresearchgate.netresearchgate.netcabidigitallibrary.orgnih.govfraterworks.com In fresh flowers of sweet osmanthus, this compound, along with (E)-β-ionone, are the most predominant ketone volatiles. cabidigitallibrary.org It is also a significant component of Champaca absolute, derived from the flowers of Michelia champaca. scentree.cotandfonline.comthegoodscentscompany.com A laboratory-prepared concrete of Michelia champaca flowers was found to contain 10.0% this compound. tandfonline.com

Relationship to Carotenoid Metabolism (e.g., Beta-carotene cleavage)

The biosynthesis of this compound is intrinsically linked to carotenoid metabolism. nih.govfrontiersin.org Carotenoids, such as β-carotene, serve as the primary precursors. nih.govfrontiersin.orgnih.gov The initial step in the formation of this compound is the enzymatic cleavage of β-carotene at the 9,10 and 9',10' positions, which yields β-ionone. nih.govfrontiersin.orgnih.gov This reaction is catalyzed by carotenoid cleavage dioxygenases (CCDs). researchgate.netnih.govfrontiersin.orgnih.gov Subsequently, β-ionone is hydrogenated to form this compound. nih.govfrontiersin.org This process highlights that apocarotenoids, including this compound, are derived from the degradation of carotenoids. frontiersin.org

Isolation from Specific Plant Tissues (e.g., Apple Leaves)

This compound, in its glycosidic form, has been isolated from the leaves of the apple tree (Malus domestica). nih.govtandfonline.com Specifically, 3,4-dihydroxy-7,8-dihydro-beta-ionone 3-O-beta-D-glucopyranoside was identified in a methanolic extract of apple leaves. nih.govtandfonline.com This indicates that apple leaves can be a natural source of this compound precursors.

Molecular and Computational Studies of Dihydro Beta Ionone

Theoretical Chemistry and Computational Modeling

Beyond the complex environment of proteins, theoretical and computational chemistry methods are applied to understand the intrinsic properties of the dihydro-beta-ionone molecule itself. These methods provide foundational knowledge of its structure, electronics, and conformational landscape.

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to predict the structural and electronic properties of molecules from first principles. aps.orgresearchgate.net While extensive dedicated studies on the parent this compound molecule are not widely published, the application of these methods to its derivatives provides significant insight.

For instance, in a study of a newly identified derivative, (2S, 5R, 6R, 7E)-2-hydroxy-5,6-dihydro-β-ionone, DFT calculations were crucial for determining its absolute configuration. mdpi.com The electronic circular dichroism (ECD) spectra were calculated using a time-dependent DFT (TD-DFT) approach with the CAM-B3LYP functional. mdpi.com By comparing the theoretically calculated spectrum with the experimentally measured one, the precise stereochemistry of the molecule was established. mdpi.com This demonstrates the power of DFT in elucidating complex electronic properties that are dependent on the three-dimensional structure of the molecule. Such computational approaches are fundamental for characterizing the structure and behavior of newly discovered natural products containing the this compound scaffold.

Conformational analysis aims to identify the stable three-dimensional shapes (conformers) a molecule can adopt and the energy barriers between them. This is often coupled with molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, providing a view of the molecule's dynamic behavior. nih.govmaterials.international

A computational conformational analysis of (2S, 5R, 6R, 7E)-2-hydroxy-5,6-dihydro-β-ionone revealed that the molecule predominantly exists in one of two possible chair conformers for its cyclohexene (B86901) ring. mdpi.comresearchgate.net The analysis also showed a strong preference for an s-trans configuration of the butenone side chain relative to the ring, with boat conformations being energetically unfavorable. mdpi.comresearchgate.net

Furthermore, to understand how this this compound derivative might interact with a biological target, molecular dynamics simulations were performed on its complex with a target protein. mdpi.comnih.gov These simulations explore the stability of the binding interactions over time, providing insights into how the compound is recognized and held within a binding site. mdpi.comnih.gov Such studies are critical precursors in fields like drug discovery for evaluating the potential of natural compounds.

| Conformational Feature | Finding |

| Ring Conformation | Exists in one of two possible chair conformers. Boat conformations are not stable. |

| Side Chain Orientation | Predominantly adopts an s-trans configuration relative to the ring. |

Table 2: Summary of conformational analysis findings for a hydroxylated this compound derivative. Data sourced from El-Sayed et al. (2023). mdpi.comresearchgate.net

Biological Activities and Ecological Roles of Dihydro Beta Ionone

Interactions with Biological Systems

Dihydro-beta-ionone's biological significance stems from its ability to be perceived by living organisms and to act as a chemical messenger in the environment.

The perception of this compound is rooted in its interaction with olfactory systems. It is described as having a floral, violet, pine, and woody odor. researchgate.net In insects, specific proteins are involved in its detection. For instance, in the lady beetle Harmonia axyridis, the odorant-binding protein HaxyOBP15 has been shown to have a binding affinity for this compound, suggesting a role in olfactory recognition for this species. frontiersin.org Molecular docking studies predict that this binding is primarily driven by hydrophobic interactions. frontiersin.org

Research on the fruit fly Rhagoletis has also highlighted the role of this compound in olfactory neuron response. biologists.com In hybrid flies, certain olfactory receptor neurons (ORNs) that are typically specific to other compounds gain the ability to respond to this compound, indicating its relevance in the evolution of insect sensory systems. biologists.com In humans, while genetic variations in the OR5A1 receptor are known to cause significant differences in the perception of the related compound β-ionone, specific anosmia (the inability to perceive a specific odor) for this compound has not been investigated. researchgate.netwikipedia.org

This compound is an apocarotenoid, a class of molecules derived from the oxidative breakdown of carotenoids like β-carotene. researchgate.netnih.gov This process can be catalyzed by enzymes such as carotenoid cleavage dioxygenases (CCDs) or occur through non-enzymatic oxidation. nih.govkent.ac.uk In plants, β-ionone can be converted into dihydro-β-ionone by enzymes like alkenal reductase. mdpi.com

These compounds are crucial signaling molecules in how plants interact with their environment. nih.gov For example, the concentration of this compound, along with β-ionone, has been observed to increase as peach fruits ripen and in response to environmental stressors like UV-B radiation. frontiersin.org This suggests its involvement in developmental processes and plant defense mechanisms. frontiersin.org Apocarotenoids as a group contribute to various plant functions, including stress responses, growth regulation, and communication with other organisms. nih.govbiorxiv.org

Olfactory Perception and Receptor Interactions

Biological Functions in Organisms

The perception of this compound translates into specific behavioral responses in other organisms, particularly insects, defining its ecological function.

Research has shown that this compound exhibits distinct chemo-sensory effects on different insects, which contrast sharply with those of its close chemical relative, β-ionone. While β-ionone often acts as a repellent, this compound has been demonstrated to have attractant properties for certain specialist herbivores. researchgate.netnih.gov

In choice bioassay studies, solutions of this compound were tested on several invertebrate species. researchgate.net The most significant finding was its attractive effect on the crucifer flea beetle (Phyllotreta cruciferae). researchgate.netnih.govresearchgate.netpherobase.com This is in direct opposition to β-ionone, which has a strong repellent effect on the same beetle. researchgate.netnih.gov

The attractant nature of this compound directly influences the behavior of certain herbivores by guiding them toward a potential food source. The compound's role as an attractant for the crucifer flea beetle is a clear example of its impact on herbivore-plant communication. researchgate.netnih.gov This chemical cue can be a critical factor in host plant selection for specialist insects. The table below summarizes the observed effects of this compound in comparison to β-ionone on various herbivores based on choice bioassays.

| Compound | Organism | Species | Observed Effect |

| This compound | Crucifer Flea Beetle | Phyllotreta cruciferae | Attractant researchgate.netnih.gov |

| This compound | Two-Spotted Spider Mite | Tetranychus urticae | Not significant researchgate.net |

| This compound | Silverleaf Whitefly | Bemisia tabaci | Not significant researchgate.net |

| β-ionone | Crucifer Flea Beetle | Phyllotreta cruciferae | Strong Repellent researchgate.netnih.gov |

| β-ionone | Two-Spotted Spider Mite | Tetranychus urticae | Strong Repellent researchgate.netnih.gov |

| β-ionone | Silverleaf Whitefly | Bemisia tabaci | Oviposition Deterrence researchgate.netnih.gov |

Insect Attractant/Repellant Properties

Potential in Biomedical and Pharmaceutical Research

The biological activities of this compound have led to its exploration in biomedical and pharmaceutical contexts, although research is still in early stages. Some studies suggest potential therapeutic applications due to its biological properties. researchgate.net It is also noted for its potential in health care formulations. researchgate.net

More established is its role as a key intermediate in organic synthesis. chemimpex.com This allows it to contribute to the development of more complex molecules that may be used in pharmaceutical research. chemimpex.com Additionally, due to its pleasant aroma, this compound is used in some pharmaceutical formulations to improve the product's scent, which can enhance patient compliance. verifiedmarketresearch.com While the related compound β-ionone has been investigated for anticancer, anti-inflammatory, and antimicrobial activities, further research is needed to determine the specific therapeutic potential of this compound itself. researchgate.net

Anticancer and Chemopreventive Activities

This compound is noted for its potential in health applications, including anticancer and chemopreventive activities. researchgate.net It serves as a key synthetic intermediate in the development of molecules with targeted anticancer effects. Specifically, this compound is utilized as a reagent in the preparation of moverastin derivatives, which are known inhibitors of tumor cell migration. chemicalbook.com

To understand the potential of this compound, it is useful to examine the well-documented activities of its parent compound, beta-ionone (B89335). Beta-ionone has demonstrated significant anticancer and chemopreventive properties in numerous studies. nih.govbrieflands.com

Key Research Findings on Beta-ionone's Anticancer Activity:

| Cancer Type / Cell Line | Observed Effect | Mechanism of Action | References |

| Mammary Carcinogenesis (Rats) | Dose-dependent reduction in tumor incidence. | Inhibition of cell proliferation, initiation of apoptosis, and antioxidant activity. | |

| Human Leukemia (K562 cells) | Inhibition of proliferation and induction of apoptosis. | Not specified. | brieflands.com |

| Melanoma (B16F10 mouse melanoma) | Inhibition of cell growth. | Suppression of the mevalonate (B85504) pathway via inhibition of HMG-CoA reductase. | nih.gov |

| Human Colon Cancer Cells | Suppression of cell growth and formation of aberrant crypt foci. | Induction of retinoid X receptor-alpha. |

Secondary products of plant mevalonate metabolism, like beta-ionone, suppress the activity of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), a rate-limiting enzyme in a pathway that produces compounds stimulating cell proliferation. nih.gov Beta-ionone's anticancer effects are mediated through the regulation of cell cycle proteins, as well as pro-apoptotic and anti-apoptotic proteins. nih.govresearchgate.net These findings highlight ionones as a promising scaffold for cancer research. nih.gov

Anti-inflammatory and Antimicrobial Properties

This compound is suggested to possess anti-inflammatory and antimicrobial properties, contributing to its potential applications in health and wellness. researchgate.net The broader family of ionones, including derivatives of alpha- and beta-ionone, exhibits these effects, making it a subject of interest for developing new therapeutic agents. nih.govdntb.gov.ua

The related compound, beta-ionone, has been more extensively studied for these properties. It demonstrates significant anti-inflammatory, antimicrobial, and antifungal activities. nih.govmaxapress.com In one study, beta-ionone was shown to prevent dextran (B179266) sulfate (B86663) sodium-induced ulcerative colitis in mice by ameliorating colonic tissue damage, reducing inflammation, and protecting the intestinal barrier. maxapress.com Its anti-inflammatory mechanism involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-α (TNF-α). nih.gov This is achieved by suppressing key inflammatory signaling pathways like nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK). nih.gov

Melanogenesis Modulation

The ionone (B8125255) family of compounds is known to influence melanogenesis, the process of melanin (B1238610) production. nih.govresearchgate.net Research focused on beta-ionone has revealed a direct role in modulating melanocyte function.

Studies have shown that beta-ionone can stimulate melanogenesis and dendritogenesis (the formation of dendrites) in normal human melanocytes. nih.govresearchgate.net This effect is mediated through the activation of an ectopic olfactory receptor, OR51E2, which is present on the surface of melanocytes. nih.govfrontiersin.org Activation of this receptor by beta-ionone leads to an increase in intracellular calcium and cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA), a key pathway in the stimulation of melanin synthesis. nih.govnih.gov Interestingly, while stimulating melanin production and differentiation, beta-ionone has also been observed to inhibit the proliferation of melanocytes. nih.gov

Investigating the Behavior of Volatile Organic Compounds in Research Applications

This compound serves as a model compound in scientific research for investigating the behavior of volatile organic compounds (VOCs). chemimpex.com Its use helps scientists understand complex processes such as scent perception. chemimpex.com

In the field of chemical ecology, this compound is recognized as an important apocarotenoid involved in plant-herbivore communication. nih.govresearchgate.net It has been identified as a significant VOC in the chemical profiles of wheat, where it helps to distinguish between the presence of different fungal pathogens. frontiersin.org In studies examining insect behavior, this compound was found to have attractive properties for the crucifer flea beetle (Phyllotreta cruciferae), in contrast to the closely related beta-ionone, which acted as a repellent. nih.govresearchgate.net This demonstrates the specific ecological roles that individual VOCs can play.

Intermediate in Pharmaceutical Synthesis

This compound is a valuable intermediate in organic synthesis, facilitating the creation of more complex molecules for pharmaceutical and other applications. chemicalbook.comchemimpex.com Its stable chemical structure makes it a useful building block in multi-step syntheses. chemimpex.com

A notable application is its use as a reagent to prepare moverastin derivatives, which are investigated for their ability to inhibit tumor cell migration. chemicalbook.com Furthermore, this compound is a precursor in the synthesis of dihydro-beta-ionol, which in turn is an important intermediate for producing theaspirane, a compound found in black tea and raspberries and used as a flavor and fragrance agent. thegoodscentscompany.comgoogle.com

Analytical Methodologies for Dihydro Beta Ionone Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and quantification of dihydro-beta-ionone. They provide detailed information about the molecule's mass, atomic connectivity, and interaction with electromagnetic radiation.

Mass spectrometry, often coupled with a chromatographic system, is a cornerstone technique for the analysis of this compound. This hyphenated approach allows for the separation of the compound from a complex mixture followed by its highly sensitive detection and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed for analyzing volatile compounds like this compound. In a typical GC-MS analysis, the compound is identified based on its mass spectrum and retention time. For instance, in the analysis of essential oil from Crocus sativus, this compound was identified as a major constituent, accounting for 8.62% of the total composition. guidetopharmacology.org Similarly, it has been identified as a key aroma compound in Volvariella volvacea mushrooms using a method involving solvent assisted flavor evaporation (SAFE) followed by GC-MS. epa.govfishersci.ca

Specific GC-MS methods have been detailed in research, such as the analysis of a biotechnological production of this compound. fishersci.se The product was verified using a system with a DB-5MS column, an interface temperature of 250 °C, and electron ionization (EI-MS) at 70 eV with a scan range of 50–450 m/z. fishersci.se In studies of plant volatiles, dynamic headspace collection coupled with GC-MS is used to determine the emission of such compounds from living organisms. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS) provides another powerful tool for analysis. It is particularly useful for less volatile or thermally sensitive samples. The analysis of β-ionone and dihydro-β-ionone has been carried out on an LTQ XL ultra-HPLC-ion trap mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) source. wikidata.org For LC-MS applications, mobile phases are adapted for compatibility; for example, phosphoric acid in an HPLC mobile phase is replaced with formic acid. fishersci.comwikidata.org The identification of canthaxanthin (B1668269) metabolites, such as 3-hydroxy-4-oxo-7,8-dihydro-beta-ionone, has been achieved through purification by HPLC followed by identification with GC-MS and NMR. fishersci.ca

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the definitive structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of the molecule. While routine identification in complex mixtures is often performed by GC-MS, NMR is the gold standard for confirming the structure of a newly synthesized or isolated compound.

For example, the structure of 3-hydroxy-4-oxo-7,8-dihydro-beta-ionone, a urinary metabolite of canthaxanthin, was conclusively identified using NMR spectroscopy in conjunction with MS, after the metabolite was purified by HPLC. fishersci.ca The confirmation was achieved by comparing the spectral data of the isolated metabolite with that of the synthesized reference compound. fishersci.ca In process chemistry, NMR has been used to determine the product ratio in the synthesis of dihydro-β-vinyl-ionol from this compound. psu.edu Publicly available databases, such as NMRShiftDB, also contain reference spectra for this compound, which can aid in its identification. wikidata.org

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. While it is less specific than MS or NMR for structural identification, it is a robust and common technique for quantification, especially when used as a detector for chromatography systems like HPLC.

In the context of this compound analysis, UV detectors are often coupled with HPLC systems. Research has shown that this compound can be detected by a UV absorption detector set at a wavelength of 200 nm. wikidata.org This allows for its quantification in the eluent from the HPLC column. The structure of metabolites like 3-hydroxy-4-oxo-7,8-dihydro-beta-ionone has also been confirmed in part by UV/VIS-spectroscopy, by comparing the spectrum of the isolated compound to that of a synthesized standard. fishersci.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation Methods

Chromatography is essential for isolating this compound from complex samples prior to its detection and characterization. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the compound and the matrix in which it is found.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds. For this compound, reverse-phase (RP) HPLC methods are common. fishersci.comwikidata.org These methods can be scaled up for preparative separation to isolate impurities or for pharmacokinetic studies. fishersci.comwikidata.org

A specific method involves a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. wikidata.org The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid. fishersci.comwikidata.org For applications requiring MS detection, the non-volatile phosphoric acid is substituted with a volatile alternative such as formic acid. fishersci.comwikidata.org Another reported method uses an isocratic elution with a mobile phase of acetonitrile and water in a 7:3 (v/v) ratio. wikidata.org HPLC is also a crucial purification step; in metabolic studies, complex biological samples like urine are first fractionated using HPLC to isolate metabolites before their final identification by spectroscopic methods. fishersci.ca

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column Type | Newcrom R1 (Reverse Phase) fishersci.comwikidata.org | Not Specified wikidata.org |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS) fishersci.comwikidata.org | Acetonitrile:Water (7:3 v/v) wikidata.org |

| Elution Mode | Not specified (likely isocratic or gradient) | Isocratic wikidata.org |

| Detection | UV, MS fishersci.comwikidata.org | UV (200 nm for dihydro-β-ionone) wikidata.org |

Gas Chromatography (GC) is the preferred method for analyzing volatile and thermally stable compounds like this compound. It offers high resolution and is often coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. fishersci.se

Detailed GC methods have been established for the analysis of this compound. One such method utilizes a GC 6890 system with an HP5 column (30 m × 0.25 mm × 0.25 μm) and an FID. fishersci.se The injector and detector temperatures are set to 250 °C. fishersci.se Helium is used as the carrier gas, and a specific temperature-rising program is employed: starting at 50 °C for 2 minutes, increasing to 120 °C at a rate of 10 °C/min and holding for 2 minutes, then finally ramping to 200 °C at 5 °C/min and holding for 5 minutes. fishersci.se GC has been used to identify this compound as a trace component in the essential oil of lovage (Levisticum officinale). wikipedia.org It is also the separation component of the widely used GC-MS technique for analyzing the compound in various food and plant matrices. guidetopharmacology.org

| Parameter | Condition |

|---|---|

| Instrument | Agilent GC 6890 system |

| Column | HP5 (30 m × 0.25 mm × 0.25 μm) |

| Detector | Flame Ionization Detector (FID) |

| Injector/Detector Temp. | 250 °C |

| Carrier Gas | Helium (1 ml/min) |

| Temperature Program | 50°C (2 min), then 10°C/min to 120°C (2 min), then 5°C/min to 200°C (5 min) |

High Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that operates without a solid support matrix. wikipedia.orgontosight.ai This method utilizes a liquid stationary phase held in place by a strong centrifugal force, while a liquid mobile phase is pumped through it. ontosight.aiaocs.org The separation of compounds is based on their differing partition coefficients between the two immiscible liquid phases. ontosight.ai Key advantages of HSCCC include the elimination of irreversible sample adsorption to a solid support, leading to high analyte recovery, and the ability to handle large sample volumes. wikipedia.orgontosight.ai

In research relevant to this compound, a high-performance version of this technique, High-Performance Countercurrent Chromatography (HPCCC), has been instrumental. A notable application was the target-guided isolation of precursors of 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN), a compound that can cause off-flavors in wine, from Riesling. In this study, HPCCC was used to fractionate a wine extract, successfully isolating glycosidic precursors, including 3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-β-d-glucopyranoside and 3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-rutinoside. nih.gov This demonstrates the efficacy of HPCCC in separating complex mixtures to isolate specific this compound derivatives for structural elucidation. nih.gov The process involves selecting an appropriate biphasic solvent system tailored to the polarity of the target compounds to achieve effective separation. aocs.org

Advanced Analytical Techniques for Trace Analysis

The detection and quantification of this compound, especially at trace levels in complex matrices, require advanced analytical approaches that combine efficient sample preparation with highly sensitive detection systems.

Sample Preparation and Extraction Methods (e.g., SPME)

A predominant method for the extraction and preconcentration of this compound and other volatile compounds is Solid Phase Microextraction (SPME). nih.gov SPME is a solvent-free technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to a sample or its headspace. nih.govmdpi.com Volatile analytes, including this compound, adsorb onto the fiber and are subsequently thermally desorbed directly into the injection port of a gas chromatograph for analysis. mdpi.com

Headspace SPME (HS-SPME) is particularly common and has been successfully coupled with gas chromatography-mass spectrometry (GC-MS) to identify volatile compounds in various fruits and on human skin. mdpi.comresearchgate.net The selection of the fiber coating is critical for efficient extraction and depends on the analyte's properties. sigmaaldrich.com For volatile and semi-volatile compounds like this compound, coatings such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) are frequently employed. nih.govnih.gov For instance, a study on the volatile compounds in Docynia delavayi fruit utilized HS-SPME with GC-MS to identify 42 different compounds, including this compound. researchgate.net The efficiency of the extraction can be optimized by adjusting parameters such as temperature and exposure time. nih.gov

Detection Thresholds and Sensitivity Analysis

The sensitivity of an analytical method determines the lowest concentration of a substance that can be reliably detected. For aroma compounds like this compound, this is often discussed in terms of the odor threshold, which is the lowest concentration detectable by the human nose. This compound has a reported odor threshold of 1.7 nanograms per liter (ng/L). scentspiracy.com This is significantly higher than that of the closely related and more potent β-ionone. scentspiracy.com

The following table compares the odor thresholds of this compound with related ionone (B8125255) compounds. scentspiracy.com

| Molecule | Odor Threshold (ng/L) | Persistence | Main Descriptors |

| β-Ionone | 0.12–0.7 | ~96 h | Violet, fruity-wood |

| Dihydro-β-ionone | 1.7 | ~72 h | Woody-violet, cedar |

| α-Ionone | 3.2 | ~100 h | Warm violet-orris |

Instrumental analysis, particularly GC-MS, provides high sensitivity for detecting trace amounts of such compounds. For extremely low concentrations, techniques like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM) can be employed, offering sensitivity thresholds in the parts per billion (ppb) or even parts per trillion (ppt) range, often well below the odor detection limits. nih.gov While specific anosmia (the inability to perceive an odor) has been researched for β-ionone, similar investigations have not been reported for this compound.

Environmental and Agronomic Aspects of Dihydro Beta Ionone

Environmental Fate and Degradation Pathways

Dihydro-beta-ionone is classified as a substance that is toxic to aquatic life, with the potential for long-lasting effects in the aquatic environment. thegoodscentscompany.comperfumersapprentice.comperflavory.comvigon.com This classification is based on data from ecotoxicological studies and hazard assessments. echemi.comtcichemicals.com While comprehensive data on its environmental persistence and degradation are not always available, its chemical properties and the results of standardized tests provide insight into its potential environmental impact. perfumersapprentice.comvigon.com

The acute toxicity of this compound to various aquatic organisms has been evaluated. For the water flea (Daphnia magna), a key species in freshwater ecosystems, the median effective concentration (EC50) has been reported as 5.72 mg/L over a 48-hour exposure period. echemi.com For algae, specifically Pseudokirchneriella subcapitata, the EC50 value based on growth inhibition over 72 hours is 3.38 mg/L. echemi.com Data on its direct toxicity to fish remains largely unavailable in public literature. echemi.com However, its known toxicity to lower trophic level organisms like algae and invertebrates suggests a potential to disrupt aquatic food webs. researchgate.net

Information regarding the biodegradability of this compound is limited. vigon.com Some assessments note that data on its persistence and bioaccumulative potential are not available. perfumersapprentice.comechemi.com However, the calculated octanol-water partition coefficient (log Kow) of its isomer, beta-ionone (B89335), is 4.0, which indicates a potential for bioaccumulation. scbt.com The breakdown of organic compounds in the environment is a key removal process, and for complex molecules, this can occur through biotic or abiotic pathways. givaudan.com For related ionone (B8125255) compounds, biodegradation has been observed in specific tests; for instance, beta-ionone showed about 95% degradation after 20 hours in a river water die-away test. nih.gov However, without specific studies on this compound, its environmental persistence remains an area requiring further research.

| Species | Endpoint | Concentration (mg/L) | Exposure Time | Citation |

| Daphnia magna (Water Flea) | EC50 | 5.72 | 48 hours | echemi.com |

| Pseudokirchneriella subcapitata (Green Algae) | EC50 | 3.38 | 72 hours | echemi.com |

Agricultural Applications and Plant Science

This compound is a naturally occurring C13-norisoprenoid, a class of aromatic compounds derived from the enzymatic or photo-oxidative degradation of carotenoids in plants. researchgate.netmdpi.com As a volatile organic compound (VOC), it contributes to the characteristic scent profiles of various plants. It is recognized as a key aroma component in the flowers of Osmanthus fragrans, where it imparts a mellow, sweet, and fresh cedar-like scent. researchgate.netresearchgate.net

While direct research on the specific role of this compound in plant development and stress response is limited, the functions of closely related C13-norisoprenoids and apocarotenoids provide significant insights. These molecules are increasingly recognized not just as flavor and aroma components, but also as important signaling molecules. mdpi.comnih.gov

For instance, β-cyclocitral, another volatile derived from β-carotene, acts as a signaling molecule that mediates the plant's response to photo-oxidative stress caused by excess light. nih.gov It triggers a transcriptomic reprogramming that enhances the plant's tolerance to high light conditions. nih.gov Dihydroactinidiolide, which results from the oxidation of β-ionone, has been shown to have a similar function in enhancing tolerance to high light stress. mdpi.comnih.gov Other related compounds have demonstrated roles in plant growth; 3-hydroxy-β-ionone, for example, has been observed to inhibit the growth of hypocotyls in beans. researchgate.net These findings suggest that the family of C13-norisoprenoids, to which this compound belongs, plays a role in plant acclimation and developmental processes. Their formation from carotenoid breakdown positions them as potential signals of stress conditions that lead to carotenoid oxidation. mdpi.com

The role of C13-norisoprenoids as signaling molecules extends to interactions between plants and insects, with significant implications for crop protection and yield. researchgate.net Plant volatiles can act as attractants or repellents for herbivores and their natural enemies. Research has revealed contrasting effects between this compound and its precursor, β-ionone.

Choice bioassays have demonstrated that β-ionone has a potent repellent effect on generalist herbivores such as the flea beetle and the spider mite, and it also significantly deters egg-laying by the whitefly Bemisia tabaci, a major agricultural pest. researchgate.netnih.gov This suggests that enhancing β-ionone emission could be a novel strategy for pest management. researchgate.net

In contrast, this compound has been shown to act as an attractant, particularly for the crucifer flea beetle. researchgate.netresearchgate.net This differential effect between two structurally similar compounds highlights the specificity of plant-insect chemical communication. The ability of certain plant volatiles like β-ionone to attract pollinators, such as bees, can also have a positive impact on crop yields. researchgate.netnih.gov Therefore, modulating the profile of norisoprenoid volatiles, including the balance between β-ionone and this compound, could have complex and significant consequences for crop yields by influencing both pollination and pest pressure. researchgate.netfrontiersin.org

This compound is an important molecule in the tea industry, valued for its contribution to the final aroma of processed tea. researchgate.netperfumiarz.com Its scent is described as having woody, floral, and tea-like nuances, which can add a refined character to a fragrance profile. perfumiarz.com

The formation of this compound in tea is a result of the degradation of carotenoids, which are abundant in fresh tea leaves. acs.org During the tea manufacturing process, particularly during withering and oxidation, these carotenoids are broken down enzymatically. sciopen.com The enzyme Carotenoid Cleavage Dioxygenase 4 (CsCCD4) has been identified in tea plants (Camellia sinensis) as being responsible for cleaving β-carotene to produce β-ionone, the direct precursor to this compound. acs.org The expression of this enzyme is induced by stresses encountered during processing, such as mechanical damage. acs.org

Subsequent enzymatic reduction of β-ionone leads to the formation of this compound. researchgate.net In studies on different types of tea, this compound has been identified as a key aroma compound. For instance, in Fu brick tea, it is a primary contributor to the "floral and fruity" aroma characteristics. researchgate.net Its presence is also integral to the aroma of scented teas like Osmanthus black tea. researchgate.net The management of processing steps that influence carotenoid degradation is therefore crucial for developing the desired flavor profiles in many specialty teas.

Implications for Crop Yields and Plant-Pest Interactions

Occurrence in Food and Beverages

This compound is a naturally occurring compound found in a variety of plants, contributing significantly to the sensory experience of many foods and beverages. ulprospector.com Its unique aroma profile, often described as woody, floral, and fruity, makes it a key component in the flavor of several well-known products. chemimpex.comfraterworks.com

Contribution to Aroma and Flavor Profiles (e.g., Osmanthus fragrans, Apple)

This compound is a characteristic and predominant aroma compound in the flowers of Osmanthus fragrans (sweet osmanthus). cabidigitallibrary.orgresearchgate.net It is considered a primary contributor to the flower's distinct scent, often described as having mellow, sweet, fresh cedar, woody, violet, and fruity notes. researchgate.netnih.gov In fact, it is sometimes referred to as "sweet osmanthus king" due to its importance to the flower's aroma. researchgate.net The compound is a major volatile component, occurring in high proportions in fresh osmanthus flowers and the hydrolats derived from them. cabidigitallibrary.orgnih.gov Its presence is so crucial that it is an essential part of any reconstruction of osmanthus absolute for use in flavors. fraterworks.comthegoodscentscompany.com

In addition to osmanthus, this compound or its precursors are found in other plant-based foods. In apple leaves (Malus domestica), a glycosidically bound form, 3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-β-d-glucopyranoside, has been identified. tandfonline.com While not the free aroma compound itself, this glycoside can act as a precursor, releasing volatile compounds under certain conditions. tandfonline.com

The compound is also a natural flavoring ingredient in a range of other fruits and plants, contributing to their complex flavor profiles. ulprospector.com

Table 1: Natural Occurrence and Aroma Description of this compound

| Food/Plant Source | Aroma/Flavor Contribution |

| Osmanthus fragrans | A primary aroma compound with woody, floral, fruity, violet, and sweet notes. cabidigitallibrary.orgresearchgate.netnih.gov |

| Apple (leaves) | A glycosidic precursor is present. tandfonline.com |

| Apricots | Contributes to the overall flavor profile. ulprospector.com |

| Blackberries | Contributes to the overall flavor profile. ulprospector.com |

| Raspberries | Contributes to the overall flavor profile. ulprospector.comthegoodscentscompany.com |

| Passion Fruit | Contributes to the overall flavor profile. ulprospector.com |

| Green Tea | Contributes to the overall flavor profile. ulprospector.com |

| Boronia | Found in boronia absolute. thegoodscentscompany.com |

| Champaca | Found in champaca absolute. thegoodscentscompany.com |

Role as a Flavoring Agent

Due to its pleasant and versatile aroma, this compound is utilized as a flavoring agent in the food and beverage industry. verifiedmarketresearch.comvedaoils.com It is valued for its ability to impart sweet, floral, fruity, and woody notes to a wide array of products. chemimpex.comverifiedmarketresearch.comsphericalinsights.com Its stability and unique flavor profile make it a sought-after ingredient for flavor innovation. chemimpex.comverifiedmarketresearch.com

The application of this compound as a flavoring agent spans several categories:

Beverages : It is used to enhance the aroma and taste of various drinks. verifiedmarketresearch.com

Confectionery : The compound adds a sweet, floral character to candies and chewing gum. thegoodscentscompany.comverifiedmarketresearch.com

Baked Goods : It is incorporated into pastries and cakes to enrich their flavor profiles. verifiedmarketresearch.com

Both natural and synthetic forms of this compound are used, with the synthetic version offering consistent quality and cost-effectiveness for the food industry. verifiedmarketresearch.com It is recognized as a flavoring substance by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA), where it is listed as FEMA number 3626. chemimpex.comperflavory.com

Table 2: Applications of this compound as a Flavoring Agent

| Product Category | Purpose |

| Beverages (non-alcoholic) | Provides a unique, pleasant aroma and taste. verifiedmarketresearch.com |

| Confectionery (candies, frostings) | Imparts a sweet, floral note. verifiedmarketresearch.comsphericalinsights.com |

| Baked Goods | Enhances overall flavor profiles. verifiedmarketresearch.com |

| Chewing Gum | Used as a flavor ingredient. thegoodscentscompany.com |

| Frozen Dairy | Adds flavor complexity. thegoodscentscompany.com |

Impact on Food Quality and Off-Flavor Formation (e.g., TDN in wine)

While valued for its positive sensory attributes, this compound and its derivatives can also be implicated in the formation of undesirable off-flavors in certain foods and beverages. tandfonline.com

A significant example is its connection to the formation of 1,1,6-trimethyl-1,2-dihydronaphthalene (B124385) (TDN) in wine, particularly in aged Riesling. nih.govresearchgate.net TDN is responsible for a potent "petrol" or "kerosene" off-flavor that can be considered a defect in higher concentrations. nih.govresearchgate.net Research has shown that glycosidic precursors, specifically 3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-β-d-glucopyranoside and its rutinoside counterpart, are major TDN progenitors found in Riesling wine. nih.govnih.govresearchgate.net Under the acidic conditions of wine aging, these non-volatile precursors can degrade to form the volatile and odorous TDN. tandfonline.comnih.gov The same TDN precursor, 3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-β-d-glucopyranoside, has also been identified in apple leaves, indicating a potential for similar off-flavor development in apple-derived products under specific conditions. tandfonline.com

Furthermore, this compound itself has been identified as an off-flavor compound in water. epa.gov It is one of several β-ionone derivatives produced by freshwater cyanobacteria, which can contribute to off-flavors in drinking water and freshwater fish. epa.gov

Future Directions and Research Opportunities

Elucidation of Undiscovered Biosynthetic Pathways

While Dihydro-beta-ionone is known to be a derivative of β-ionone, which is formed from the enzymatic cleavage of carotenoids like β-carotene by Carotenoid Cleavage Dioxygenases (CCDs), the complete native biosynthetic pathways remain largely unclear in many organisms. acs.orgnih.govmdpi.com This knowledge gap presents a significant hurdle for efficient heterologous biosynthesis in microbial hosts. acs.orgnih.gov

Future research should focus on identifying and characterizing the specific enzymes responsible for its formation in plants where it is found, such as Osmanthus fragrans. researchgate.net The conversion of β-ionone to this compound is a reduction reaction, and while some enoate reductases have been identified as capable of this conversion, the full spectrum of enzymes that perform this step in nature is unknown. d-nb.info Investigating the downstream metabolism of β-ionone in various plant species, particularly under different conditions like UV-B irradiation, could provide more insight into the metabolic mechanisms and the enzymes involved, such as specific reductases that follow the action of CCDs like PpCCD4. frontiersin.org The discovery of novel enzymes and pathways will be crucial for developing more efficient biocatalytic and synthetic biology approaches for its production.

Development of Sustainable Production Methods

The demand for this compound in the flavor, fragrance, and cosmetic industries necessitates the development of sustainable and environmentally friendly production methods to replace traditional, low-yield extraction from natural sources or complex chemical syntheses. nih.govnih.govsphericalinsights.com Biocatalysis and metabolic engineering have emerged as promising green alternatives. researchgate.net

Key research opportunities in this area include:

Metabolic Engineering: Creating microbial cell factories for the de novo synthesis of this compound from simple carbon sources is a primary goal. acs.orgnih.gov A recent study successfully reconstructed the entire pathway in Escherichia coli, achieving a titer of 8 mg/L. acs.orgnih.gov Further optimization of this platform is needed.

Co-culture Systems: Combining different microorganisms to perform sequential steps in a pathway can overcome metabolic bottlenecks. An E. coli-Saccharomyces cerevisiae co-culture system has been shown to increase this compound production to 27 mg/L by leveraging the higher conversion efficiency of yeast for the final reduction step. acs.orgnih.gov Future work could explore other microbial combinations and optimize the culture conditions.

One-Pot Enzymatic Cascades: Designing artificial enzyme cascades offers a promising alternative to traditional extraction. nih.gov A novel one-pot system combining a short-chain dehydrogenase (NaSDR) and an enoate reductase (AaDBR1) has been developed to produce this compound from β-ionol, achieving a yield of 173.11 mg/L. nih.gov This system also features self-sufficient NADPH regeneration, enhancing its sustainability. nih.gov Further screening for more efficient enzymes and optimizing reaction conditions could significantly improve yields. d-nb.infonih.gov

Green Chemistry Approaches: Exploring methods like microwave-assisted synthesis could lead to more rapid and cost-effective processes. nih.gov While demonstrated for related compounds, applying these principles specifically to this compound synthesis could reduce reaction times and the use of hazardous reagents. nih.gov

| Sustainable Production Method | Organism/Enzymes Used | Product Titer/Yield | Reference |

| Metabolic Engineering | Escherichia coli | 8 mg/L | acs.orgnih.gov |

| Co-culture System | E. coli & Saccharomyces cerevisiae | 27 mg/L | acs.orgnih.gov |

| One-Pot Enzymatic Cascade | NaSDR & AaDBR1 | 173.11 mg/L | nih.gov |

| Biocatalysis | Enoate reductase (DBR1) from Artemisia annua | 308.3 mg/L (in recombinant E. coli) |

Further Exploration of Biological Activities and Therapeutic Potential

Preliminary research suggests that this compound possesses a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, warranting further investigation for potential health care and pharmaceutical applications. researchgate.net Its precursor, β-ionone, has been studied for numerous pharmacological effects, such as antioxidant and chemopreventive activities, suggesting that this compound may share or possess unique therapeutic benefits. mdpi.comresearchgate.netbrieflands.comnih.gov

Future studies should aim to:

Systematically screen this compound against a wider range of cancer cell lines to validate and expand upon initial findings of anticancer activity. researchgate.net

Investigate the mechanisms behind its anti-inflammatory effects, which could have applications in treating inflammatory diseases. ontosight.ai

Characterize its antimicrobial spectrum against various pathogenic bacteria and fungi to assess its potential as a natural preservative or therapeutic agent. ontosight.ai

Explore its effects on respiratory health. Given that β-ionone has been shown to induce airway smooth muscle relaxation, investigating whether this compound has similar or enhanced effects could lead to new treatments for asthma or COPD. nih.gov

Advanced Computational and Mechanistic Studies

Understanding how this compound interacts with biological targets at a molecular level is crucial for optimizing its existing applications and discovering new ones. Advanced computational methods can provide deep insights into these mechanisms.

A key area for future research involves using quantum mechanics/molecular mechanics (QM/MM) studies to model the interaction of this compound and its analogues with various receptors. nih.gov Such studies can elucidate how modifications to the β-ionone ring structure affect its binding and activity, for example, within G protein-coupled receptors like olfactory receptors or rhodopsin. nih.gov These computational models can help predict the structure-activity relationship and guide the synthesis of new derivatives with enhanced or specific activities. nih.gov Furthermore, mechanistic studies are needed to unravel the molecular pathways through which this compound exerts its biological effects, such as its antioxidant and anti-inflammatory actions.

Applications in Chemical Ecology and Inter-species Communication

This compound is a volatile apocarotenoid that plays a significant role in plant-insect communication. frontiersin.orgnih.gov It can act as either an attractant or a repellent, influencing the behavior of various insects. nih.govresearchgate.net This dual functionality opens up avenues for its use in innovative pest management strategies.

Future research in this domain should include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.